3,3,4-Trifluoropyrrolidine hydrochloride is a fluorinated organic compound characterized by a pyrrolidine ring with trifluoromethyl substitutions. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique chemical properties and potential applications.
3,3,4-Trifluoropyrrolidine hydrochloride falls under the category of heterocyclic compounds, specifically pyrrolidines, which are five-membered nitrogen-containing rings. Its trifluoromethyl group enhances its chemical stability and bioavailability, making it suitable for drug development.
The synthesis of 3,3,4-trifluoropyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine. This reaction is often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride to promote the formation of the desired product .
The molecular structure of 3,3,4-trifluoropyrrolidine hydrochloride can be represented using the following identifiers:
CC1(C2=CC=C(C(F)(F)F)C=C2)CCNC1.Cl
InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H
.The compound exhibits a unique trifluoromethyl group attached to a phenyl ring within a pyrrolidine framework. This configuration contributes to its distinct chemical properties.
3,3,4-trifluoropyrrolidine hydrochloride is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,3,4-trifluoropyrrolidine hydrochloride primarily relates to its interactions with biological targets. The presence of the trifluoromethyl group can enhance binding affinity and selectivity for various enzymes and receptors. This characteristic makes it a valuable candidate in drug design and development .
Relevant data regarding melting point and boiling point are often not disclosed but can be inferred based on similar compounds in literature .
3,3,4-trifluoropyrrolidine hydrochloride has several scientific uses:
The integration of fluorine into heterocyclic scaffolds represents a transformative strategy in medicinal chemistry, driven by fluorine’s unique physicochemical properties—high electronegativity (3.98 Pauling), small atomic radius (1.47 Å), and strong C–F bond energy (472 kJ/mol). These characteristics enhance drug candidates’ metabolic stability, membrane permeability, and target binding affinity [3] [10]. The trajectory began with Fludrocortisone (1954), the first fluorinated drug, followed by 5-Fluorouracil (1957), an antineoplastic agent exploiting fluorine’s electron-withdrawing effects to disrupt nucleic acid synthesis [5] [10]. By the 1980s, fluoroquinolones like Ciprofloxacin demonstrated how trifluoromethyl-pyrrolidine modifications could overcome bacterial resistance through enhanced DNA gyrase inhibition [2] [7].
Table 1: Milestones in Fluorinated Heterocycle Drug Development
Year | Drug | Therapeutic Class | Impact of Fluorine |
---|---|---|---|
1954 | Fludrocortisone | Corticosteroid | Increased glucocorticoid potency |
1957 | 5-Fluorouracil | Anticancer | Improved nucleic acid inhibition |
1987 | Ciprofloxacin | Antibacterial | Enhanced DNA gyrase binding and bioavailability |
2022 | Daridorexant | Insomnia treatment | Optimized pharmacokinetics via pyrrolidine trifluoromethylation |
Recent FDA approvals (2018–2022) include 58 fluorinated small molecules, 25% of which feature nitrogen heterocycles like pyrrolidine, highlighting their dominance in oncology, infectious diseases, and CNS disorders [5] [10].
3,3,4-Trifluoropyrrolidine hydrochloride exemplifies a "privileged scaffold" due to its stereochemical versatility and three-dimensional coverage. Unlike planar aromatics, the saturated pyrrolidine ring undergoes pseudorotation—a conformational flexibility enabling optimal spatial positioning of substituents for target engagement [1] [6]. This scaffold’s bioactivity is amplified by strategic trifluorination:
Table 2: Bioactivity of Pyrrolidine Derivatives in Drug Development
Compound | Fluorination Pattern | Therapeutic Application | Potency Enhancement |
---|---|---|---|
SBT-1214 | C2-benzoate-3-OCF3 | Anticancer (MDR tumors) | IC₅₀ = 0.8 nM (vs. 850 nM for paclitaxel) |
S-34109 | (3R,4S)-CF₃ | Antibacterial (MRSA) | 128-fold ↑ vs. non-fluorinated analog |
DFV-Ortataxel | 3′-Difluorovinyl | Anticancer (taxane-resistant breast cancer) | Tumor regression in xenografts |
The position and number of fluorine atoms dictate electronic, steric, and pharmacokinetic outcomes:
Table 3: Impact of Fluorine Substitution Patterns on Drug Properties
Substitution Pattern | Electronic Effect (σₐ) | Lipophilicity (ΔlogP) | Key Biological Consequence |
---|---|---|---|
3-CF₃ | +0.38 | +0.88 | Enhanced target affinity and metabolic stability |
4-F | +0.06 | +0.14 | Improved solubility and H-bond acceptor capacity |
3,3-diF | +0.42 | +0.67 | Restricted ring conformation and higher bioavailability |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8